Piperazin-1-yl(thiophen-3-yl)methanone Piperazin-1-yl(thiophen-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 59939-74-1
VCID: VC2039704
InChI: InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2
SMILES: C1CN(CCN1)C(=O)C2=CSC=C2
Molecular Formula: C9H12N2OS
Molecular Weight: 196.27 g/mol

Piperazin-1-yl(thiophen-3-yl)methanone

CAS No.: 59939-74-1

Cat. No.: VC2039704

Molecular Formula: C9H12N2OS

Molecular Weight: 196.27 g/mol

* For research use only. Not for human or veterinary use.

Piperazin-1-yl(thiophen-3-yl)methanone - 59939-74-1

Specification

CAS No. 59939-74-1
Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
IUPAC Name piperazin-1-yl(thiophen-3-yl)methanone
Standard InChI InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2
Standard InChI Key GOTAZYHBTVLKFD-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=CSC=C2
Canonical SMILES C1CN(CCN1)C(=O)C2=CSC=C2

Introduction

Chemical Structure and Composition

Piperazin-1-yl(thiophen-3-yl)methanone features a piperazine ring connected to a thiophene ring via a carbonyl linkage. The piperazine component is known for its nitrogen-containing heterocyclic structure that functions as a versatile pharmacophore in many bioactive compounds. The thiophene unit, a five-membered aromatic heterocycle containing sulfur, contributes to the compound's interactions with biological targets.

The molecule's structural characteristics include:

  • Piperazine ring: A six-membered ring containing two nitrogen atoms at positions 1 and 4

  • Thiophene moiety: A five-membered aromatic heterocycle with a sulfur atom

  • Carbonyl group: Forms an amide bond between the piperazine and thiophene rings

This unique combination of structural elements contributes to the compound's ability to interact with various biological targets, making it valuable for pharmacological research.

Physical and Chemical Properties

The key properties of Piperazin-1-yl(thiophen-3-yl)methanone are summarized in the following table:

PropertyValue
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol (free base)
Physical AppearanceCrystalline solid
Structural ComponentsPiperazine ring, thiophene ring, carbonyl group
Functional GroupsAmide, heterocyclic amine, thiophene
Hydrogen Bond Acceptors3 (carbonyl oxygen, thiophene sulfur, piperazine nitrogen)
Hydrogen Bond Donors1 (piperazine NH)

The hydrochloride salt form (Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride) has the molecular formula C9H13ClN2OS with a molecular weight of 232.73 g/mol.

Synthesis Methods

General Synthetic Approaches

The synthesis of Piperazin-1-yl(thiophen-3-yl)methanone typically involves the coupling of a piperazine derivative with a thiophene carboxylic acid or its activated derivative. Based on synthetic approaches described for similar compounds, several methods have been developed:

Acylation of Piperazine

One common method involves the direct acylation of piperazine or protected piperazine derivatives with thiophene-3-carbonyl chloride:

  • Protection of one nitrogen of piperazine (typically using Boc protection)

  • Acylation of the unprotected nitrogen with thiophene-3-carbonyl chloride

  • Deprotection to yield the target compound

This approach has been successfully employed for the synthesis of similar compounds such as piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives .

Coupling Reactions

Alternative synthetic routes employ coupling agents to form the amide bond:

  • Activation of thiophene-3-carboxylic acid using coupling agents like HATU, EDC/HOBt, or PyBOP

  • Reaction with piperazine to form the amide bond

  • Purification by column chromatography

These methods typically provide moderate to good yields (40-75%) of the desired product .

Biological Activities and Applications

Antiviral Properties

Studies suggest that compounds containing the piperazine-thiophene scaffold exhibit potential antiviral activities. The unique structural arrangement allows these molecules to interact with viral targets, possibly disrupting viral replication or entry mechanisms. These properties make them candidates for further exploration in antiviral drug development.

Antimicrobial Activities

Related thiophene-piperazine derivatives have demonstrated antimicrobial properties against various pathogens. For example, compounds with similar structural features have been synthesized and evaluated for antimicrobial activity as reported in studies of piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives .

Neuroactive Properties

The piperazine structure is commonly found in compounds with neuroactive properties. Several studies have explored the potential of similar compounds as antagonists for specific receptors in the central nervous system. For instance, related compounds have been investigated as antagonists of the G protein-coupled receptor NPBWR1 (GPR7) .

Structure-Activity Relationships

Key Molecular Features

Structure-activity relationship studies on similar compounds highlight several important features that influence biological activity:

  • The piperazine ring serves as a versatile scaffold that can interact with multiple biological targets

  • The thiophene moiety contributes to lipophilicity and potential interactions with hydrophobic pockets in target proteins

  • The carbonyl linkage provides rigidity to the molecule and serves as a hydrogen bond acceptor

Comparison with Related Compounds

The following table compares Piperazin-1-yl(thiophen-3-yl)methanone with structurally related compounds, highlighting structural variations and their effects on biological activities:

CompoundStructural VariationsMolecular Weight (g/mol)Key Biological Activities
Piperazin-1-yl(thiophen-3-yl)methanoneBase structure196.27Potential antiviral and antimicrobial activities
4-(3-Phenylpropyl)piperazin-1-ylmethanoneAddition of 3-phenylpropyl group314.4Enhanced lipophilicity, potential CNS activities
4-(1-Phenylethyl)piperazin-1-ylmethanoneAddition of 1-phenylethyl group300.4Potential antidepressant activities
(3-Methyl-piperazin-1-yl)-(3-methyl-thiophen-2-yl)-methanoneMethyl groups on piperazine and thiophene224.1Modified receptor selectivity

This comparison illustrates how structural modifications can significantly alter the pharmacological properties of these compounds .

Recent Research Findings

Receptor Binding Studies

Research on similar compounds has revealed significant findings regarding receptor interactions. For example, a series of compounds with piperazine and heterocyclic cores were screened for affinity at the human histamine H3 receptor (hH3R). One member of this series, (4-isopropyl-piperazin-1-yl)-(6-piperidin-1-ylmethyl-pyridin-3-yl)-methanone, demonstrated high affinity and selectivity as an antagonist that crosses the blood-brain barrier and occupies H3 receptors after oral administration in rats .

Antidepressant Activity Studies

Investigations into 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives have shown promise in the development of antidepressant drugs with dual activity at 5-HT1A serotonin receptors and serotonin transporters. Compounds with nanomolar affinity for both targets have been identified, suggesting a potential new mechanism of action for antidepressant therapy .

Antimicrobial Applications

Synthesis and antimicrobial activity evaluations of piperazin-1-yl derivatives have yielded promising candidates. For instance, piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives have been synthesized and tested against various microbial strains, showing significant growth inhibition properties .

Synthetic Derivatives and Modifications

Common Modifications

Several modifications of the basic piperazin-1-yl(thiophen-3-yl)methanone structure have been explored to enhance specific properties:

  • N-substitution of the piperazine ring with various alkyl or aryl groups

  • Introduction of functional groups on the thiophene ring

  • Replacement of the thiophene ring with other heterocycles

  • Formation of salt forms for improved solubility or stability

Effect of Modifications on Biological Activity

Future Research Directions

Structural Optimization Strategies

Future research could focus on optimizing the structure of Piperazin-1-yl(thiophen-3-yl)methanone through:

  • Rational design based on computer modeling and docking studies

  • Systematic modification of the piperazine and thiophene moieties

  • Exploration of hybrid molecules combining this scaffold with other bioactive structures

  • Development of targeted prodrugs for improved pharmacokinetic properties

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